Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Structural and Functional Characterization
Core Heterocyclic Architecture
The compound’s central framework is a 1,6-dihydropyridazine ring , a six-membered aromatic system containing two adjacent nitrogen atoms at positions 1 and 2. Unlike fully aromatic pyridazine, the 1,6-dihydro tautomer exhibits partial saturation, with double bonds localized between N1–C2, C3–C4, and C5–C6 (Figure 1). This reduction in aromaticity increases the ring’s susceptibility to electrophilic and nucleophilic attacks compared to its fully conjugated counterpart.
Substituent arrangement :
- Position 1 : An o-tolyl group (2-methylphenyl) is attached, introducing steric bulk near the nitrogen atom.
- Position 3 : A ethyl carboxylate ester (–COOCH~2~CH~3~) enhances solubility in organic solvents.
- Position 4 : A sulfonyloxy group (–OSO~2~–(2-methoxy-5-methylphenyl)) acts as a polar, electron-withdrawing substituent.
- Position 6 : A keto group (=O) stabilizes the dihydropyridazine tautomer through conjugation.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C~23~H~24~N~2~O~7~S | |
| Molecular weight | 484.51 g/mol | |
| XLogP3 | 3.2 | |
| Hydrogen bond acceptors | 7 | |
| Rotatable bonds | 8 |
The sulfonyloxy group at position 4 adopts a tetrahedral geometry around sulfur, with bond angles near 109.5° between the sulfonyl oxygen atoms. This group’s electron-withdrawing nature polarizes the adjacent C4–O bond, making it a potential leaving group in nucleophilic substitution reactions.
Functional Group Interactions
Sulfonate Ester Reactivity
The aryl sulfonate ester (–OSO~2~Ar) serves dual roles:
- Electron withdrawal : The sulfonyl group withdraws electron density via inductive effects, reducing electron density at C4 and activating the ring for electrophilic substitution.
- Leaving group potential : Under basic conditions, the sulfonate ester can depart as a stabilized sulfonate anion, facilitating nucleophilic displacement at C4.
Ethyl Carboxylate Ester
The ethyl ester at position 3 influences solubility and reactivity:
- Solubility : Enhances lipophilicity (logP = 3.2), favoring partitioning into nonpolar environments.
- Hydrolytic stability : The ester’s resonance stabilization (−O–C=O) resists hydrolysis under physiological pH, unlike more labile groups like acetates.
o-Tolyl Steric Effects
The ortho-methyl group on the phenyl ring at position 1 creates steric hindrance, restricting rotation around the N1–C(aryl) bond. This constraint preorganizes the molecule into a conformation where the o-tolyl methyl group projects away from the dihydropyridazine plane, minimizing van der Waals repulsion with the sulfonate group.
Stereochemical Features
Despite multiple stereogenic centers in analogous compounds, this molecule exhibits no chiral centers due to symmetrical substitution patterns and free rotation at non-bulky bonds. However, the ortho-methyl group imposes conformational restrictions:
- Torsional angle analysis : The Se–P–C~ipso~–C~ortho~ torsion angle (analogous to N1–C(aryl)–C~methyl~ in this compound) prefers gauche or anti conformations depending on adjacent substituents.
- Planarity : The dihydropyridazine ring adopts a nearly planar geometry, with deviations ≤ 0.1 Å from the mean plane.
Electronic and Conformational Properties
Electron Distribution
- Electron-withdrawing groups : The sulfonate (–SO~2~–), keto (=O), and ester (–COOEt) groups create a net electron-deficient region at positions 4, 6, and 3, respectively.
- Electron-donating groups : The o-tolyl’s methyl and methoxy groups donate electrons via hyperconjugation, partially offsetting electron withdrawal at position 1.
Conformational Analysis
- Sulfonate orientation : The 2-methoxy-5-methylphenyl group adopts a coplanar arrangement with the sulfonyl moiety to maximize resonance stabilization.
- Ethyl ester rotation : The ethyl group rotates freely, sampling staggered and eclipsed conformations with an energy barrier < 2 kcal/mol.
Table 2: Electronic Effects of Key Substituents
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Sulfonyloxy (–OSO~2~Ar) | Strongly electron-withdrawing | Activates C4 for nucleophilic attack |
| Keto (=O) | Moderate electron withdrawal | Stabilizes enolate intermediates |
| Ethyl ester (–COOEt) | Mild electron withdrawal | Directs electrophiles to C5 |
The compound’s frontier molecular orbitals (FMOs) reveal a lowest unoccupied molecular orbital (LUMO) localized on the sulfonate and keto groups, suggesting preferential sites for nucleophilic attack.
Properties
IUPAC Name |
ethyl 4-(2-methoxy-5-methylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-18(13-20(25)24(23-21)16-9-7-6-8-15(16)3)31-32(27,28)19-12-14(2)10-11-17(19)29-4/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQKZPKNWBZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the Sulfonate Group: The sulfonate group can be introduced by reacting the pyridazine derivative with a sulfonyl chloride in the presence of a base.
Esterification: The carboxylic acid group on the pyridazine ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Ethyl Carboxylate Class
Several ethyl carboxylate derivatives share structural motifs with the target compound, enabling comparisons of crystallographic, synthetic, and functional properties:
Key Observations :
- Core Heterocycles : The target compound’s dihydropyridazine core distinguishes it from thiazolo-pyrimidine or tetrahydro-pyrimidine derivatives . The pyridazine ring’s conjugation and electron-withdrawing sulfonyloxy group may influence reactivity and binding interactions.
- Crystallographic Data : The thiazolo-pyrimidine analogue crystallizes in a triclinic system (space group P-1), with a density of 1.356 g/cm³. Comparable data for the target compound are lacking but could be elucidated via SHELX refinement .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns critically influence crystallinity and solubility. For example, the thiazolo-pyrimidine derivative exhibits intermolecular C–H···O interactions stabilizing its triclinic lattice. The target compound’s sulfonyloxy group may participate in stronger hydrogen bonds (e.g., S=O···H–N), akin to patterns analyzed in . Graph set analysis could further classify these interactions.
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, structurally related ethyl carboxylates exhibit diverse pharmacological properties. Computational tools like Hit Dexter 2.0 could predict the target’s promiscuity or toxicity.
Biological Activity
Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by a dihydropyridazine core and various functional groups, suggests diverse biological activities. This article aims to explore the biological activity of this compound, including its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H22N2O7S, with a molecular weight of 458.49 g/mol. The compound features a sulfonate group and an ester, which are critical for its reactivity and biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C22H22N2O7S |
| Molecular Weight | 458.49 g/mol |
| Functional Groups | Sulfonate, Ester |
| Core Structure | Dihydropyridazine |
Antioxidant Properties
Preliminary studies indicate that this compound may exhibit antioxidant activity. This is attributed to its ability to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity.
Antimicrobial Activity
Research has shown that compounds structurally similar to this compound display notable antimicrobial properties. For instance, derivatives have been tested against various pathogens, revealing significant inhibition zones and minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for some derivatives .
Enzyme Inhibition Studies
In vitro studies have focused on the compound's potential as an enzyme inhibitor. Investigations into its interaction with human dihydroorotate dehydrogenase (DHODH) have shown promising results, indicating that it may inhibit viral replication and cellular growth . The compound's structural features suggest it could be optimized for enhanced inhibitory activity against DHODH and other relevant targets.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives related to this compound. The study reported that compounds with similar structural motifs exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with effective inhibition of biofilm formation .
Enzyme Interaction Analysis
Another investigation highlighted the interaction of the compound with xanthine oxidase (XO), where moderate inhibitory activity was observed. This finding suggests potential applications in treating conditions associated with oxidative stress and inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
